molecular formula C20H21N7O2S B12268724 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B12268724
M. Wt: 423.5 g/mol
InChI Key: UDOJFJJVVDCRHK-UHFFFAOYSA-N
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Description

3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step reactions starting from commercially available reagents. The key steps include the formation of the pyrazole ring, the pyrimidine ring, and the benzothiazole ring, followed by their subsequent coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C20H21N7O2S

Molecular Weight

423.5 g/mol

IUPAC Name

3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C20H21N7O2S/c1-14-11-15(2)27(23-14)19-12-18(21-13-22-19)25-7-9-26(10-8-25)20-16-5-3-4-6-17(16)30(28,29)24-20/h3-6,11-13H,7-10H2,1-2H3

InChI Key

UDOJFJJVVDCRHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C

Origin of Product

United States

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